
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclobutene ring substituted with a butenyl group, a chlorine atom, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclobutene ring, which can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Substitution Reactions: The introduction of the butenyl group and the chlorine atom can be accomplished through substitution reactions. For example, the reaction of a cyclobutene derivative with butenyl halides in the presence of a base can yield the desired butenyl-substituted product.
Aromatic Substitution: The phenyl group can be introduced through an aromatic substitution reaction, such as a Friedel-Crafts alkylation, using a suitable phenylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions to replace the chlorine atom or the butenyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Medicine: Research into the compound’s pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways: The specific pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one: shares similarities with other cyclobutene derivatives, such as 1-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one and 4-(But-2-en-2-yl)-3-phenylcyclobut-2-en-1-one.
Unique Features: The presence of the chlorine atom and the specific substitution pattern on the cyclobutene ring make this compound unique compared to its analogs.
Highlighting Uniqueness
The unique substitution pattern and the presence of the chlorine atom confer specific chemical properties to this compound, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
500768-38-7 |
|---|---|
Fórmula molecular |
C14H13ClO |
Peso molecular |
232.70 g/mol |
Nombre IUPAC |
4-but-2-en-2-yl-2-chloro-3-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C14H13ClO/c1-3-9(2)11-12(13(15)14(11)16)10-7-5-4-6-8-10/h3-8,11H,1-2H3 |
Clave InChI |
ITZVTUXARWRBMZ-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C1C(=C(C1=O)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)
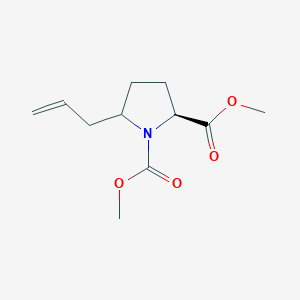
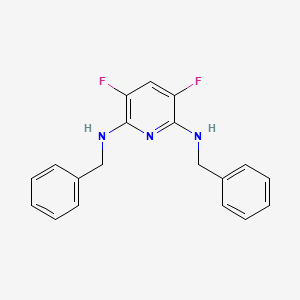
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
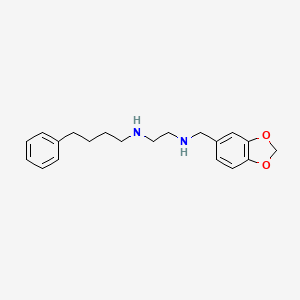
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
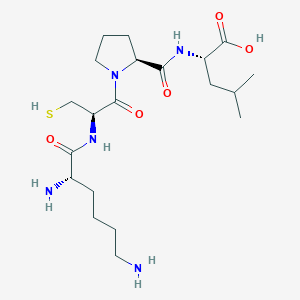
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
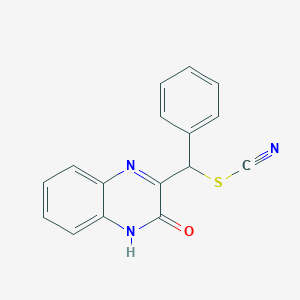
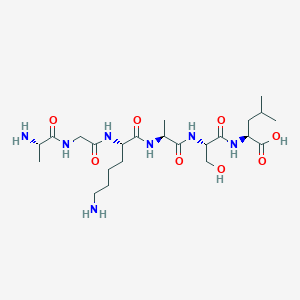
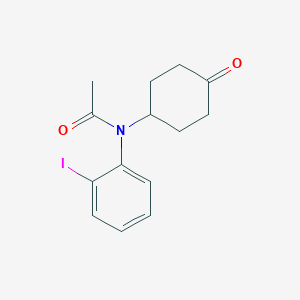
![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)
